molecular formula C15H21NO5 B8606882 (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Cat. No. B8606882
M. Wt: 295.33 g/mol
InChI Key: KEGGPKIRWQIHQT-UHFFFAOYSA-N
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Patent
US06974879B2

Procedure details

A mixture of Cbz-L-serine (10.0 g, 42 mmol), benzyltriethylammonium chloride (9.5 g, 42 mmol) and potassium carbonate (38.0 g, 275 mmol) in CH3CN (80 mL) was stirred vigorously for 5 h at RT. 2-Bromo-2-methyl propane was added and the reaction mixture was warmed to 45-50° C. and stirred rapidly. The reaction mixture became very thick after 2-3 h. Additional CH3CN was added (50 mL) to facilitate stirring and the resulting reaction mixture was stirred for 24 h. The reaction mixture was then cooled to RT and most of the CH3CN was removed by rotary evaporation. The reaction mixture was then partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer was extracted with ethyl acetate (3×100 mL). The ethyl acetate layers were combined and washed with water (100 mL), then with sat. aq. NaCl solution (2×100 mL), and then dried over Na2SO4, filtered and concentrated. If the product did not crystallize upon concentration, it was triturated with hexanes and filtered to give 2-benzyloxycarbonylamino-3-hydroxy-propionic acid tert-butyl ester as a white solid (10.0 g, 81% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
catalyst
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:11][C@H:12]([C:15]([OH:17])=[O:16])[CH2:13][OH:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].C(=O)([O-])[O-].[K+].[K+].Br[C:25]([CH3:28])([CH3:27])[CH3:26]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.CC#N>[C:25]([O:16][C:15](=[O:17])[CH:12]([NH:11][C:1]([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2])[CH2:13][OH:14])([CH3:28])([CH3:27])[CH3:26] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N[C@@H](CO)C(=O)O
Name
Quantity
38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.5 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred vigorously for 5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to 45-50° C.
STIRRING
Type
STIRRING
Details
stirred rapidly
WAIT
Type
WAIT
Details
The reaction mixture became very thick after 2-3 h
Duration
2.5 (± 0.5) h
STIRRING
Type
STIRRING
Details
to facilitate stirring
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between ethyl acetate (200 mL) and water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with sat. aq. NaCl solution (2×100 mL), and then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
If the product did not crystallize upon concentration, it
CUSTOM
Type
CUSTOM
Details
was triturated with hexanes
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C(CO)NC(=O)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06974879B2

Procedure details

A mixture of Cbz-L-serine (10.0 g, 42 mmol), benzyltriethylammonium chloride (9.5 g, 42 mmol) and potassium carbonate (38.0 g, 275 mmol) in CH3CN (80 mL) was stirred vigorously for 5 h at RT. 2-Bromo-2-methyl propane was added and the reaction mixture was warmed to 45-50° C. and stirred rapidly. The reaction mixture became very thick after 2-3 h. Additional CH3CN was added (50 mL) to facilitate stirring and the resulting reaction mixture was stirred for 24 h. The reaction mixture was then cooled to RT and most of the CH3CN was removed by rotary evaporation. The reaction mixture was then partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer was extracted with ethyl acetate (3×100 mL). The ethyl acetate layers were combined and washed with water (100 mL), then with sat. aq. NaCl solution (2×100 mL), and then dried over Na2SO4, filtered and concentrated. If the product did not crystallize upon concentration, it was triturated with hexanes and filtered to give 2-benzyloxycarbonylamino-3-hydroxy-propionic acid tert-butyl ester as a white solid (10.0 g, 81% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
catalyst
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:11][C@H:12]([C:15]([OH:17])=[O:16])[CH2:13][OH:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].C(=O)([O-])[O-].[K+].[K+].Br[C:25]([CH3:28])([CH3:27])[CH3:26]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.CC#N>[C:25]([O:16][C:15](=[O:17])[CH:12]([NH:11][C:1]([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2])[CH2:13][OH:14])([CH3:28])([CH3:27])[CH3:26] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N[C@@H](CO)C(=O)O
Name
Quantity
38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.5 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred vigorously for 5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to 45-50° C.
STIRRING
Type
STIRRING
Details
stirred rapidly
WAIT
Type
WAIT
Details
The reaction mixture became very thick after 2-3 h
Duration
2.5 (± 0.5) h
STIRRING
Type
STIRRING
Details
to facilitate stirring
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between ethyl acetate (200 mL) and water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with sat. aq. NaCl solution (2×100 mL), and then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
If the product did not crystallize upon concentration, it
CUSTOM
Type
CUSTOM
Details
was triturated with hexanes
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C(CO)NC(=O)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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